COX-2-IN-38

Description

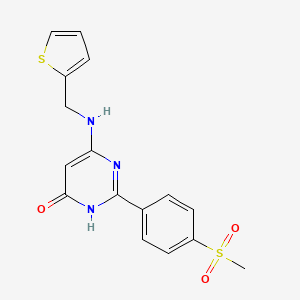

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylsulfonylphenyl)-4-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S2/c1-24(21,22)13-6-4-11(5-7-13)16-18-14(9-15(20)19-16)17-10-12-3-2-8-23-12/h2-9H,10H2,1H3,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJOEUUEBZMISE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=CC(=O)N2)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of a Selective COX-2 Inhibitor: A Technical Guide

For the purposes of this technical guide, and in the absence of publicly available information for a compound specifically named "COX-2-IN-38," we will focus on a well-characterized and widely known selective COX-2 inhibitor, Celecoxib, as a representative molecule. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on its discovery, synthesis, mechanism of action, and relevant experimental protocols.

Introduction to COX-2 and Selective Inhibition

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins.[1] Two main isoforms of this enzyme have been identified: COX-1 and COX-2.[1] COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[1] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and in cancerous tissues.[1][2]

The discovery of these two isoforms led to the development of selective COX-2 inhibitors, also known as coxibs.[2] The rationale behind their development was to provide the anti-inflammatory and analgesic effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit both COX-1 and COX-2, while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[2] Celecoxib was one of the first selective COX-2 inhibitors to be developed and approved for clinical use.[1]

Discovery and Development of Celecoxib

The journey to discover selective COX-2 inhibitors began with the identification of the COX-2 enzyme in 1988 by Daniel L. Simmons.[2] This discovery paved the way for a collaboration between Brigham Young University and the pharmaceutical company Monsanto (later acquired by Pfizer) to develop drugs that could specifically target this enzyme.[2] A team at the Searle division of Monsanto, led by John Talley, discovered Celecoxib and other related COX-2 selective inhibitors.[1][2]

The development was rapid, with in vitro recombinant enzyme assays being a powerful tool for assessing the potency and selectivity of potential inhibitors.[1] Celecoxib was approved by the U.S. Food and Drug Administration (FDA) on December 31, 1998.[2]

Synthesis of Celecoxib

The synthesis of Celecoxib has been approached through various routes. A common and illustrative method involves a Claisen condensation followed by a cyclization reaction.[3]

Experimental Protocol: Two-Stage Synthesis of Celecoxib

Stage 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione

-

Reaction Setup: Dissolve 4-methylacetophenone in toluene in a suitable reaction vessel.

-

Base and Ester Addition: Add a 30% methanolic sodium methoxide solution, followed by 1-ethyltrifluoroacetate at a controlled temperature of 25-30°C.

-

Reaction: Raise the temperature of the reaction mixture to 55-60°C and stir for approximately 4 hours until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).

-

Work-up: Cool the reaction mass to 20-25°C and wash with a 10% aqueous hydrochloric acid solution.

-

Isolation: Separate the organic layer and concentrate it under reduced pressure at 50-55°C to obtain the crude 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione as an oily mass.[3]

Stage 2: Synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)

-

Reaction Setup: To a reaction vessel containing demineralized water, add the 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione from Stage 1, 4-hydrazinophenylsulfonamide, and concentrated hydrochloric acid.

-

Reaction: Heat the mixture to 98-100°C and stir for 4 hours.

-

Crystallization: Cool the reaction mass to 70-75°C and add a mixture of toluene and methanol. Stir for 1 hour at this temperature.

-

Isolation and Purification: Cool the mixture to 20-25°C. Filter the resulting solid product and wash sequentially with toluene and demineralized water.

-

Drying: Dry the product under reduced pressure at 55-60°C to yield crude Celecoxib.[3] Further purification can be achieved by recrystallization from a suitable solvent system.

Quantitative Data

The inhibitory activity of Celecoxib and other NSAIDs against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. The ratio of COX-1 IC50 to COX-2 IC50 provides a selectivity index.

Table 1: In Vitro Inhibitory Activity of Celecoxib and Other NSAIDs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 2.8 | 0.091 | 30.8 | [4] |

| Rofecoxib | >100 | 0.53 | >188 | [5] |

| Meloxicam | - | - | 2 | [5] |

| Diclofenac | - | - | 3 | [5] |

| Indomethacin | - | - | 0.4 | [5] |

Table 2: Pharmacokinetic Parameters of Celecoxib

| Parameter | Value | Unit | Reference |

| Half-life | 11.2 | hours | [6] |

| Peak Plasma Concentration (200 mg dose) | 705 | ng/mL | [7] |

| Time to Peak Plasma Concentration | 3 | hours | [7] |

| Volume of Distribution | 455 ± 166 | L | [1] |

| Protein Binding | 97 | % | [7] |

Signaling Pathways and Mechanism of Action

Celecoxib's primary mechanism of action is the selective inhibition of the COX-2 enzyme.[6] This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[7]

Caption: COX-2 signaling pathway and the inhibitory action of Celecoxib.

Beyond its effects on the COX-2 pathway, research suggests that Celecoxib may also exert its effects through COX-2-independent mechanisms, particularly in the context of cancer. These include the induction of apoptosis and the inhibition of cell cycle progression.[8][9] Some studies suggest that Celecoxib can directly bind to and inhibit other proteins like 3-phosphoinositide-dependent kinase-1 (PDK1) and carbonic anhydrases.[9][10]

Experimental Workflows

The evaluation of a potential COX-2 inhibitor like Celecoxib typically follows a structured experimental workflow, from initial in vitro screening to in vivo efficacy and safety studies.

Caption: A typical experimental workflow for the development of a COX-2 inhibitor.

Experimental Protocol: In Vitro COX Inhibition Assay (General)

-

Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

-

Compound Preparation: Prepare a series of dilutions of the test compound (e.g., Celecoxib) in a suitable solvent (e.g., DMSO).

-

Reaction Mixture: In a microplate, combine the enzyme, a reaction buffer, and a heme cofactor.

-

Incubation: Add the test compound dilutions to the wells and incubate for a predetermined time at a specific temperature (e.g., 15 minutes at room temperature).

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a specific time (e.g., 2 minutes) by adding a solution of hydrochloric acid.

-

Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a specific immunoassay (e.g., ELISA).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (In Vivo)

-

Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test compound (e.g., Celecoxib) or vehicle orally to different groups of rats.

-

Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group. Determine the ED50 (effective dose for 50% inhibition) if a dose-response study is conducted.[4]

Conclusion

The discovery of selective COX-2 inhibitors like Celecoxib represented a significant advancement in the management of pain and inflammation. By understanding the distinct roles of COX-1 and COX-2, researchers were able to design molecules with an improved gastrointestinal safety profile compared to traditional NSAIDs. The synthesis of Celecoxib involves established chemical transformations, and its biological activity has been extensively characterized through a variety of in vitro and in vivo assays. This technical guide provides a foundational understanding of the discovery, synthesis, and evaluation of a representative selective COX-2 inhibitor, offering valuable insights for professionals in the field of drug development.

References

- 1. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 2. Celecoxib - Wikipedia [en.wikipedia.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. ClinPGx [clinpgx.org]

- 9. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

"COX-2-IN-38" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

COX-2-IN-38 is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of COX-2-IN-38. Detailed experimental protocols for the evaluation of COX-2 inhibition are presented, alongside a depiction of the canonical COX-2 signaling pathway. This document serves as a valuable resource for researchers in the fields of inflammation, oncology, and medicinal chemistry who are interested in the therapeutic potential of selective COX-2 inhibitors.

Chemical Structure and Properties

COX-2-IN-38, also identified as compound 52*, is a synthetic molecule belonging to the pyrimidin-4-ol class of compounds. Its systematic IUPAC name is 2-(4-methanesulfonylphenyl)-6-{[(thiophen-2-yl)methyl]amino}pyrimidin-4-ol.[1]

Table 1: Physicochemical Properties of COX-2-IN-38

| Property | Value | Source |

| IUPAC Name | 2-(4-methanesulfonylphenyl)-6-{[(thiophen-2-yl)methyl]amino}pyrimidin-4-ol | [1] |

| CAS Number | 1018480-97-1 | [1] |

| Molecular Formula | C₁₆H₁₆N₄O₃S₂ | Calculated |

| Molecular Weight | 376.45 g/mol | Calculated |

| SMILES | CS(=O)(=O)c1ccc(cc1)c2nc(O)cc(n2)NCCc3sccc3 | Predicted |

| Physical State | Solid (Predicted) | N/A |

| Solubility | Soluble in DMSO (Predicted) | N/A |

| Melting Point | Not Reported | N/A |

Note: Some properties are predicted based on the chemical structure and have not been experimentally determined in the available literature.

Mechanism of Action and Signaling Pathway

COX-2-IN-38 exerts its biological effects through the potent and selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated in response to pro-inflammatory stimuli, leading to the conversion of arachidonic acid into prostaglandins, particularly prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever.

The inhibition of COX-2 by COX-2-IN-38 blocks the production of PGE2, thereby attenuating the downstream signaling cascades that contribute to the inflammatory response. The canonical COX-2 signaling pathway is depicted below.

Biological Activity

The primary biological activity of COX-2-IN-38 is its potent inhibition of the COX-2 enzyme.

Table 2: In Vitro Biological Activity of COX-2-IN-38

| Parameter | Value | Species | Assay Type | Source |

| COX-2 IC₅₀ | 79.4 nM | Not Specified | Enzyme Inhibition Assay | [2][3][4][5][6] |

The IC₅₀ value of 79.4 nM demonstrates that COX-2-IN-38 is a highly potent inhibitor of the COX-2 enzyme.[2][3][4][5][6] Further studies are required to determine its selectivity for COX-2 over the constitutively expressed COX-1 isoform and to evaluate its efficacy in cellular and in vivo models of inflammation.

Experimental Protocols

In Vitro COX-2 Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the IC₅₀ of a test compound against COX-2 and can be adapted for the evaluation of COX-2-IN-38.

Materials:

-

Human recombinant COX-2 enzyme

-

COX-2 assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)

-

Arachidonic acid (substrate)

-

Test compound (COX-2-IN-38) dissolved in DMSO

-

Positive control (e.g., Celecoxib)

-

96-well microplate

-

Microplate reader capable of colorimetric or fluorometric detection

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound (COX-2-IN-38) and the positive control in DMSO. A typical concentration range would be from 1 nM to 100 µM.

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the COX-2 assay buffer, the COX-2 enzyme, and the diluted test compound or control. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Detection: Measure the product formation over time using a microplate reader. The method of detection will depend on the specific assay kit used (e.g., colorimetric measurement of oxidized TMPD at 590 nm or fluorometric detection of prostaglandin G2).

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control (DMSO). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Synthesis of 2-(4-methanesulfonylphenyl)-6-{[(thiophen-2-yl)methyl]amino}pyrimidin-4-ol (Conceptual Workflow)

This proposed synthesis would likely involve the nucleophilic aromatic substitution of a suitable leaving group on the pyrimidine ring with thiophen-2-ylmethanamine. The reaction would be followed by purification, for example, by column chromatography, and characterization of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

COX-2-IN-38 is a potent inhibitor of the COX-2 enzyme with significant potential for further investigation as a therapeutic agent for inflammatory diseases and other COX-2-mediated pathologies. This technical guide provides foundational information on its chemical and biological properties and outlines key experimental approaches for its study. Further research is warranted to fully elucidate its pharmacological profile, including its selectivity, in vivo efficacy, and safety.

References

- 1. Identification of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers as potent and selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. COX-2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 6. medchemexpress.com [medchemexpress.com]

Technical Whitepaper: Binding Affinity of a Representative Selective COX-2 Inhibitor

Disclaimer: As of November 2025, publicly available data specifically detailing the binding affinity and experimental protocols for the compound designated "COX-2-IN-38" is limited. Therefore, this technical guide provides a representative overview based on the well-characterized mechanisms and data of other selective cyclooxygenase-2 (COX-2) inhibitors. The presented data, protocols, and pathways serve as a comprehensive template for researchers, scientists, and drug development professionals working with novel COX-2 inhibitors.

Introduction to COX-2 and Selective Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the conversion of arachidonic acid to prostaglandins and other biologically active lipids called prostanoids.[1] There are two primary isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain the protective lining of the gastrointestinal tract and mediate platelet function.[2] In contrast, the expression of COX-2 is typically low in most tissues but is induced by inflammatory stimuli, such as cytokines and growth factors.[2][3] This inducible nature makes COX-2 a primary target for anti-inflammatory drug development, aiming to reduce pain and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][4]

Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) designed to specifically target the COX-2 enzyme.[4] By selectively binding to and inhibiting COX-2, these drugs effectively reduce the production of prostaglandins that mediate inflammation and pain, while sparing the protective functions of COX-1.[5] This selectivity is achieved by exploiting structural differences in the active sites of the two enzyme isoforms.[1][6]

Binding Affinity of Selective COX-2 Inhibitors

The binding affinity of an inhibitor to its target enzyme is a critical parameter in drug development, typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower IC50 or Ki value indicates a higher binding affinity and greater potency of the inhibitor. The selectivity of a COX-2 inhibitor is often expressed as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (COX-1/COX-2 IC50 ratio). A higher ratio signifies greater selectivity for COX-2.

The following table summarizes representative binding affinity data for several well-characterized selective COX-2 inhibitors.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 82 | 6.8 | 12 | [7] |

| Rofecoxib | > 100 | 25 | > 4.0 | [7] |

| Etoricoxib | 106 | 1 | 106 | [8] |

| Valdecoxib | 30 | 1 | 30 | [8] |

| Nimesulide | 7.3 | 0.5 | 14.6 | [8] |

| Meloxicam | 37 | 6.1 | 6.1 | [7] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This section outlines a generalized protocol for determining the in vitro inhibitory activity of a test compound against human recombinant COX-2 using a fluorometric assay. This method is based on the detection of prostaglandin G2, the initial product of the COX reaction.

3.1. Materials and Reagents

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Cofactor Working Solution

-

COX Probe Solution

-

Arachidonic Acid (substrate)

-

Test compound (e.g., COX-2-IN-38)

-

Reference COX-2 inhibitor (e.g., Celecoxib)

-

96-well black microplate

-

Fluorescence plate reader

3.2. Assay Procedure

-

Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. The test compound and reference inhibitor should be dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

-

Assay Plate Preparation:

-

Add 75 µL of COX Assay Buffer to each well of a 96-well black microplate.

-

Add 2 µL of COX Cofactor Working Solution to each well.

-

Add 1 µL of COX Probe Solution to each well.

-

-

Addition of Inhibitors:

-

Prepare serial dilutions of the test compound and the reference inhibitor.

-

Add 10 µL of each dilution to the respective wells.

-

For the positive control (no inhibition), add 10 µL of the solvent.

-

For the negative control (no enzyme), add 10 µL of the solvent.

-

-

Enzyme Addition:

-

Add 1 µL of recombinant COX-2 enzyme to all wells except the negative control wells.

-

-

Initiation of Reaction:

-

Add 10 µL of the arachidonic acid solution to all wells to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately measure the fluorescence kinetics over a period of 10-20 minutes at 25°C using a fluorescence plate reader with excitation and emission wavelengths of approximately 535 nm and 587 nm, respectively.[9]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizing Molecular Pathways and Experimental Workflows

4.1. COX-2 Signaling Pathway and Inhibition

The following diagram illustrates the signaling cascade leading to the production of pro-inflammatory prostaglandins by COX-2 and the mechanism of action of a selective COX-2 inhibitor.

Caption: COX-2 signaling pathway and mechanism of selective inhibition.

4.2. Experimental Workflow for COX-2 Inhibitor Screening

The diagram below outlines a typical workflow for the screening and characterization of novel COX-2 inhibitors.

Caption: Workflow for discovery and development of selective COX-2 inhibitors.

References

- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 5. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 6. THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]

Unraveling the Selectivity of COX-2 Inhibitors: A Technical Overview

For researchers, scientists, and drug development professionals, understanding the selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) is paramount in the development of safer anti-inflammatory therapeutics. While specific data for a compound designated "COX-2-IN-38" is not available in the public domain, this guide outlines the critical parameters, experimental protocols, and signaling pathways involved in determining the selectivity of novel COX-2 inhibitors.

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to block the production of pro-inflammatory prostaglandins by inhibiting COX enzymes. The discovery of two isoforms, the constitutive COX-1 and the inducible COX-2, revolutionized the field. COX-1 is essential for "housekeeping" functions such as maintaining the integrity of the stomach lining, while COX-2 is primarily upregulated during inflammation.[1][2][3] Consequently, the development of selective COX-2 inhibitors aims to provide potent anti-inflammatory relief while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1][4]

Quantifying Selectivity: A Comparative Analysis

The selectivity of a compound for COX-2 over COX-1 is typically expressed as a selectivity index (SI), calculated from the ratio of the half-maximal inhibitory concentrations (IC50) for COX-1 and COX-2. A higher SI value indicates greater selectivity for COX-2. The following table illustrates how data for a hypothetical compound, alongside common reference compounds like Celecoxib and Diclofenac, would be presented.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |

| Hypothetical COX-2-IN-38 | Data not available | Data not available | Data not available |

| Celecoxib | 0.05 | 294 | >5880 |

| Diclofenac | 0.05 | 294 | 1 |

Note: The IC50 values for Celecoxib and Diclofenac are representative and can vary based on the specific assay conditions.[2]

Experimental Determination of COX-2 Selectivity

The in vitro evaluation of COX-1 and COX-2 inhibition is a crucial step in the characterization of new chemical entities. A widely accepted method is the enzyme immunoassay (EIA) based determination of prostaglandin E2 (PGE2) production.

In Vitro Human COX-1 and COX-2 Enzymatic Inhibitory Assay Protocol

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are utilized.

-

Reaction Mixture: The reaction buffer typically contains Tris-HCl, hematin, and EDTA.

-

Inhibitor Incubation: A range of concentrations of the test compound (e.g., "COX-2-IN-38") and reference compounds are pre-incubated with the respective COX isoform.

-

Substrate Addition: The reaction is initiated by the addition of arachidonic acid, the natural substrate for COX enzymes.

-

Reaction Termination: After a defined incubation period, the reaction is stopped, often by the addition of a strong acid.

-

PGE2 Quantification: The concentration of PGE2, the product of the cyclooxygenase reaction, is measured using a competitive enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the prostaglandin biosynthesis pathway and a typical experimental workflow for determining COX-2 selectivity.

Caption: Prostaglandin biosynthesis pathway.

Caption: Experimental workflow for COX-2 selectivity.

References

- 1. mdpi.com [mdpi.com]

- 2. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclooxygenases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of COX-2-IN-38: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

COX-2-IN-38 is a potent inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This technical guide provides a comprehensive overview of the in vitro characterization of COX-2-IN-38, including its inhibitory potency, and outlines the detailed experimental protocols for its evaluation. The information presented herein is intended to support researchers and drug development professionals in their investigation and application of this compound.

Introduction

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Two main isoforms exist: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions, and COX-2, which is inducible and its expression is upregulated at sites of inflammation. The selective inhibition of COX-2 is a well-established therapeutic strategy for the treatment of inflammatory disorders with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs. COX-2-IN-38 has been identified as a potent inhibitor of the COX-2 enzyme. This document summarizes the available in vitro data and provides detailed methodologies for its characterization.

Quantitative Data Summary

The inhibitory activity of COX-2-IN-38 against the COX-2 enzyme has been determined through biochemical assays. The key quantitative metric for its potency is the half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 (nM) |

| COX-2-IN-38 | COX-2 | 79.4[1][2] |

Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency.

Experimental Protocols

The determination of the IC50 value for COX-2-IN-38 is typically performed using an in vitro enzyme inhibition assay. The following is a generalized protocol based on commonly used methods for evaluating COX inhibitors.

COX-2 Enzyme Inhibition Assay (Fluorometric Method)

This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a fluorogenic substrate.

Materials and Reagents:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

Arachidonic acid (substrate)

-

COX-2-IN-38 (test compound)

-

DMSO (for dissolving the test compound)

-

96-well black microplates

-

Fluorometric plate reader

Experimental Workflow:

Caption: Workflow for the fluorometric COX-2 enzyme inhibition assay.

Procedure:

-

Compound Preparation: Prepare a stock solution of COX-2-IN-38 in DMSO. Perform serial dilutions to obtain a range of test concentrations.

-

Enzyme Preparation: Prepare the COX-2 enzyme working solution in cold assay buffer containing the heme cofactor.

-

Assay Plate Setup:

-

To the wells of a 96-well black microplate, add the COX-2 enzyme solution.

-

Add the diluted COX-2-IN-38 solutions or DMSO (for the vehicle control) to the respective wells.

-

Include wells with a known COX-2 inhibitor as a positive control.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Prepare a solution of arachidonic acid and the fluorometric substrate in the assay buffer.

-

Initiate the enzymatic reaction by adding this solution to all wells.

-

Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Determine the initial reaction rate (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of COX-2-IN-38 using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Signaling Pathway

COX-2 plays a critical role in the inflammatory signaling cascade. Its inhibition by COX-2-IN-38 disrupts the production of prostaglandins, thereby mitigating the inflammatory response.

Caption: The inhibitory effect of COX-2-IN-38 on the arachidonic acid cascade.

Conclusion

COX-2-IN-38 is a potent in vitro inhibitor of the COX-2 enzyme. The data and protocols presented in this technical guide provide a foundation for further investigation into the pharmacological properties of this compound. For researchers in the fields of inflammation, pain, and oncology, COX-2-IN-38 represents a valuable tool for studying the role of COX-2 in various physiological and pathological processes. Further characterization, including determination of its selectivity for COX-2 over COX-1 and evaluation in cell-based and in vivo models, is recommended to fully elucidate its therapeutic potential.

References

Preliminary Research Findings on COX-2-IN-38: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the preliminary research findings on COX-2-IN-38, a selective cyclooxygenase-2 (COX-2) inhibitor. Due to the limited availability of specific data for this compound, this document also incorporates representative findings and methodologies from the broader class of selective COX-2 inhibitors, particularly those with a thiazole scaffold, to provide a comprehensive context for researchers.

Core Concepts: COX-2 Inhibition

Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are crucial mediators of pain and inflammation[1][2]. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in maintaining gastrointestinal mucosal integrity and platelet function. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation[1][2]. Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) designed to specifically target COX-2, thereby reducing inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1[1][2].

COX-2-IN-38: A Thiazole Analogue

COX-2-IN-38 is identified as a novel thiazole analogue with a 4-chloro- and 2-hydroxy-substituted structure. Preliminary screening has indicated its potential as a selective COX-2 inhibitor[1].

Quantitative Data

The available preliminary data for COX-2-IN-38 is summarized below. To provide a broader context for its potential efficacy, comparative data for other selective COX-2 inhibitors, particularly those with a thiazole or similar heterocyclic core, are also presented.

| Compound | Assay Type | Concentration | % Inhibition of COX-2 | IC₅₀ (COX-2) | Selectivity Index (COX-1/COX-2) | Reference |

| COX-2-IN-38 | COX-2 product formation | 10 µmol/L | 9.1 ± 1.1% | Not Reported | Not Reported | [1] |

| Compound 2c | Ovine COX inhibition | Not Reported | Not Reported | 0.28 µM | 18.6 | [3] |

| Compound 2d | Ovine COX inhibition | Not Reported | Not Reported | 0.77 µM | 7.2 | [3] |

| Compound 2g | Ovine COX inhibition | Not Reported | Not Reported | Not Reported | Not Reported | [3] |

| Compound 3d | Ovine COX inhibition | Not Reported | Not Reported | Not Reported | Not Reported | [3] |

| Compound 3f | Ovine COX inhibition | Not Reported | Not Reported | Not Reported | Not Reported | [3] |

| Compound 3g | Ovine COX inhibition | Not Reported | Not Reported | Not Reported | Not Reported | [3] |

| Compound 2f | In vitro COX inhibition | 5 µM | 53.9 - 81.5% (range for series) | Not Reported | 3.67 | [4] |

| Compound 2h | In vitro COX inhibition | 5 µM | 81.5% | Not Reported | Not Reported | [4] |

| Diphenyl-amino thiazole 3b | Dual COX-2/5-LOX inhibition | Not Reported | Not Reported | 0.09 µM | 61.66 | [5] |

| Celecoxib | In vitro COX inhibition | Not Reported | Not Reported | 0.002 µM | 23.8 | [6] |

Signaling Pathways in COX-2 Expression

The expression of the COX-2 enzyme is tightly regulated by complex signaling pathways, primarily involving p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB)[7][8][9][10]. Inflammatory stimuli, such as cytokines (e.g., IL-1β, TNF-α), activate these pathways, leading to the transcription of the COX-2 gene and subsequent production of pro-inflammatory prostaglandins[7].

p38 MAPK and NF-κB Signaling Cascade

The following diagram illustrates the general signaling pathway leading to COX-2 expression, which is the target for inhibitors like COX-2-IN-38.

Experimental Protocols

Detailed experimental protocols for the preliminary assessment of COX-2-IN-38 are not publicly available. However, the following sections describe standard methodologies used for the evaluation of selective COX-2 inhibitors.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay is a common method for screening potential COX-2 inhibitors. It measures the peroxidase activity of the COX enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., ADHP)

-

COX Cofactor (e.g., hemin)

-

Arachidonic Acid (substrate)

-

NaOH

-

Test compound (COX-2-IN-38) and control inhibitor (e.g., Celecoxib)

-

96-well white opaque microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compound and control inhibitor to the desired concentrations in COX Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

COX-2 Enzyme

-

Test compound or control inhibitor. For the enzyme control well, add buffer instead of an inhibitor.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding a solution of Arachidonic Acid and NaOH to each well.

-

Measurement: Immediately measure the fluorescence in kinetic mode at an excitation/emission wavelength appropriate for the probe (e.g., 535/587 nm) for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the enzyme control. The IC₅₀ value can be calculated from a dose-response curve.

Experimental Workflow for COX-2 Inhibition Screening

The following diagram outlines a typical workflow for screening and characterizing a novel COX-2 inhibitor.

Conclusion and Future Directions

The preliminary data on COX-2-IN-38, a novel thiazole analogue, suggest its potential as a selective COX-2 inhibitor. However, the currently available information is limited to a single-point inhibition assay. To fully characterize its profile and potential as a therapeutic agent, further comprehensive studies are required. These should include the determination of its IC₅₀ value for both COX-1 and COX-2 to establish its potency and selectivity, evaluation in cell-based assays to confirm its activity in a more physiological context, and subsequent in vivo studies to assess its anti-inflammatory efficacy, pharmacokinetic properties, and safety profile. The methodologies and comparative data presented in this guide offer a framework for these future investigations.

References

- 1. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p38 MAPK and NF-kappaB mediate COX-2 expression in human airway myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Involvement of the p38 MAPK–NF-κB Signal Transduction Pathway and COX-2 in the Pathobiology of Meniscus Degeneration in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p38/NF-kB-dependent expression of COX-2 during differentiation and inflammatory response of chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The roles of p38 MAPK → COX2 and NF-κB → COX2 signal pathways in age-related testosterone reduction - PMC [pmc.ncbi.nlm.nih.gov]

The Role of COX-2-IN-38 in Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of COX-2-IN-38, a potent inhibitor of cyclooxygenase-2 (COX-2), and its role in the intricate process of prostaglandin synthesis. The document elucidates the mechanism of action of COX-2 inhibitors, details the prostaglandin synthesis pathway, presents available quantitative data for COX-2-IN-38, and outlines standard experimental protocols for the evaluation of such compounds. Visualizations of key pathways and experimental workflows are provided to facilitate a comprehensive understanding.

Introduction to Prostaglandin Synthesis and the Role of COX-2

Prostaglandins are lipid compounds that play a crucial role in a variety of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1] The synthesis of prostaglandins is initiated from arachidonic acid, which is released from the cell membrane by phospholipase A2.[2][3] The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are the key enzymes that catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all other prostaglandins and thromboxanes.[4]

There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, cytokines, and growth factors.[2] This induction of COX-2 leads to an increased production of prostaglandins at sites of inflammation, contributing to the cardinal signs of inflammation: redness, swelling, heat, and pain. Therefore, selective inhibition of COX-2 is a key therapeutic strategy for anti-inflammatory drugs, aiming to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors that also block COX-1.

COX-2-IN-38: A Potent and Selective COX-2 Inhibitor

COX-2-IN-38 is a potent inhibitor of the COX-2 enzyme.[5][6] By selectively binding to and inhibiting the activity of COX-2, COX-2-IN-38 effectively blocks the conversion of arachidonic acid to PGH2, thereby reducing the synthesis of prostaglandins that mediate inflammation and pain.[5] The primary mechanism of action involves the direct inhibition of the enzymatic activity of COX-2.

Quantitative Data

The inhibitory potency of COX-2-IN-38 has been quantified by its half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | Target | IC50 Value |

| COX-2-IN-38 | COX-2 | 79.4 nM |

| COX-2-IN-39 | COX-2 | 0.4 nM |

| COX-2-IN-6 | COX-2 | 0.84 µM |

| Celecoxib | COX-2 | 0.49 µM |

Data sourced from multiple chemical suppliers and research articles.[5][6][7]

Signaling Pathway: Prostaglandin Synthesis

The synthesis of prostaglandins is a well-characterized signaling pathway. The inhibition of this pathway by COX-2-IN-38 is a critical aspect of its therapeutic potential.

Caption: Prostaglandin Synthesis Pathway and Inhibition by COX-2-IN-38.

Experimental Protocols

The characterization of COX-2 inhibitors like COX-2-IN-38 involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay directly measures the activity of purified COX-2 enzyme and its inhibition by a test compound.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), an intermediate product generated by the COX enzyme.[8][9]

Materials:

-

Recombinant human COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (fluorogenic)

-

Arachidonic Acid (substrate)

-

Test compound (COX-2-IN-38)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX probe, and arachidonic acid in COX assay buffer. Prepare serial dilutions of COX-2-IN-38.

-

Reaction Setup: To the wells of a 96-well plate, add the COX assay buffer, COX-2 enzyme, and the test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation/emission wavelength appropriate for the probe (e.g., 535/587 nm).[8][9]

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant system to assess the inhibitory activity of a compound on COX-1 and COX-2 in their natural cellular environment.[10][11][12]

Principle: COX-1 activity is measured by the production of thromboxane B2 (TXB2) in clotting blood, while COX-2 activity is assessed by measuring the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated blood.[12]

Materials:

-

Freshly drawn human venous blood

-

Test compound (COX-2-IN-38)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Anticoagulant (e.g., heparin)

-

ELISA kits for PGE2 and TXB2 quantification

Procedure:

-

COX-2 Assay:

-

Aliquots of heparinized whole blood are pre-incubated with various concentrations of COX-2-IN-38 or vehicle.

-

LPS is added to induce the expression and activity of COX-2.

-

The blood is incubated, and then the plasma is separated by centrifugation.

-

PGE2 levels in the plasma are quantified using an ELISA kit.

-

-

COX-1 Assay:

-

Aliquots of whole blood (without anticoagulant) are incubated with various concentrations of COX-2-IN-38 or vehicle.

-

The blood is allowed to clot, which stimulates platelet COX-1 activity.

-

The serum is separated after clotting.

-

TXB2 levels in the serum are quantified using an ELISA kit.

-

-

Data Analysis: The concentrations of PGE2 (for COX-2) and TXB2 (for COX-1) are plotted against the inhibitor concentration to determine the respective IC50 values. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index of the compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and characterization of a novel COX-2 inhibitor.

Caption: Experimental Workflow for COX-2 Inhibitor Characterization.

Conclusion

COX-2-IN-38 is a potent inhibitor of the COX-2 enzyme, a key player in the inflammatory cascade. By blocking the synthesis of prostaglandins, COX-2-IN-38 holds significant therapeutic potential for the treatment of inflammatory conditions. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of COX-2 inhibitors, from initial screening to detailed mechanistic studies. Further research into the specific interactions and in vivo efficacy of COX-2-IN-38 will be crucial for its development as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. in.yvex.de [in.yvex.de]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 8. abcam.com [abcam.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on COX-2-IN-38 and its Interaction with the Arachidonic Acid Cascade

For Researchers, Scientists, and Drug Development Professionals

Introduction

COX-2-IN-38 is a potent and highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. It is a key intermediate in the synthesis of the positron emission tomography (PET) radioligand [¹¹C]MC1, a tool used for in vivo imaging of COX-2 expression.[1][2] This guide provides a comprehensive overview of COX-2-IN-38, its mechanism of action within the arachidonic acid cascade, and relevant experimental protocols for its study.

The Arachidonic Acid Cascade and the Role of COX-2

The arachidonic acid (AA) cascade is a critical signaling pathway responsible for the production of a group of bioactive lipid mediators known as eicosanoids. This cascade is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by three main enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways.

The COX pathway, central to inflammation, pain, and fever, involves the conversion of arachidonic acid into prostaglandin H2 (PGH2) by the COX enzymes.[3][4][5] PGH2 is an unstable intermediate that is further converted into various prostanoids, including prostaglandins (PGD2, PGE2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2), by specific isomerases and synthases.[6][7]

There are two primary isoforms of the COX enzyme: COX-1 and COX-2.[8] COX-1 is constitutively expressed in most tissues and is responsible for the production of prostanoids that regulate physiological processes such as gastric protection, platelet aggregation, and renal blood flow.[5] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by pro-inflammatory stimuli such as cytokines, growth factors, and tumor promoters.[9][10] This induction of COX-2 leads to an increased production of prostaglandins at sites of inflammation and in pathological conditions like cancer.[9][10]

COX-2-IN-38: A Selective COX-2 Inhibitor

COX-2-IN-38 is a potent inhibitor of the COX-2 enzyme. While specific quantitative data for COX-2-IN-38's interaction with the arachidonic acid cascade is not extensively available in public literature, its role as the direct precursor to the highly selective COX-2 PET ligand, [¹¹C]MC1, provides strong evidence of its mechanism of action.[1][2] The final compound, MC1, demonstrates a high affinity for COX-2 with a half-maximal inhibitory concentration (IC50) of 3 nM and over 3000-fold selectivity for COX-2 compared to COX-1.[1][11] This suggests that COX-2-IN-38 also possesses a high degree of selectivity for the COX-2 enzyme.

By selectively inhibiting COX-2, COX-2-IN-38 blocks the conversion of arachidonic acid to PGH2 in inflammatory cells and tissues where COX-2 is upregulated. This leads to a reduction in the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain. The high selectivity for COX-2 is a critical feature, as it minimizes the inhibition of COX-1, thus reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.[9]

Quantitative Data

The available quantitative data for COX-2-IN-38 and its derivative, MC1, are summarized below.

| Compound | Target | IC50 | Selectivity (COX-1/COX-2) | Reference |

| COX-2-IN-38 | COX-2 | 79.4 nM | Not Reported | MedchemExpress |

| MC1 | COX-2 | 3 nM | >3000 | [1][11] |

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of COX-2 inhibitors like COX-2-IN-38 and their interaction with the arachidonic acid cascade.

In Vitro COX-2 Inhibition Assay (Enzyme-Based)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Test compound (COX-2-IN-38) dissolved in a suitable solvent (e.g., DMSO)

-

Detection reagent (e.g., a colorimetric or fluorometric probe that reacts with the product, PGH2, or a downstream product)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a solution of the human recombinant COX-2 enzyme in the reaction buffer.

-

Add the reaction buffer, heme cofactor, and the test compound at various concentrations to the wells of a 96-well microplate.

-

Include control wells with no inhibitor (100% activity) and wells with a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.

-

Allow the reaction to proceed for a specific time (e.g., 10-20 minutes) at the controlled temperature.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Add the detection reagent and measure the signal (absorbance or fluorescence) using a plate reader.

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based Assay for Prostaglandin Production

This protocol outlines a method to assess the effect of a COX-2 inhibitor on prostaglandin production in a cellular context.

Materials:

-

A suitable cell line that expresses COX-2 upon stimulation (e.g., RAW 264.7 macrophages, A549 lung carcinoma cells).

-

Cell culture medium and supplements.

-

Inducing agent to stimulate COX-2 expression (e.g., lipopolysaccharide [LPS] for macrophages).

-

Test compound (COX-2-IN-38).

-

Enzyme-linked immunosorbent assay (ELISA) kit for a specific prostaglandin (e.g., PGE2).

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the inducing agent (e.g., LPS) to stimulate COX-2 expression for a specified duration (e.g., 12-24 hours).

-

Remove the medium and replace it with fresh medium containing various concentrations of the test compound.

-

Incubate the cells with the test compound for a defined period (e.g., 1-2 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of the target prostaglandin (e.g., PGE2) in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of prostaglandin production for each concentration of the test compound and determine the IC50 value.

Measurement of Arachidonic Acid Cascade Metabolites by LC-MS/MS

This protocol provides a general workflow for the comprehensive analysis of eicosanoids produced via the arachidonic acid cascade using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological samples (e.g., cell culture supernatant, plasma, tissue homogenates).

-

Internal standards (deuterated analogs of the eicosanoids of interest).

-

Solid-phase extraction (SPE) cartridges for sample clean-up.

-

LC-MS/MS system equipped with a suitable column (e.g., C18).

Procedure:

-

Sample Preparation:

-

Thaw the biological samples on ice.

-

Add a mixture of internal standards to each sample.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol).

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridges with methanol followed by water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with a low-organic solvent to remove interfering substances.

-

Elute the eicosanoids with a high-organic solvent (e.g., methanol or ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the eicosanoids using a gradient elution on a C18 column.

-

Detect and quantify the eicosanoids using the mass spectrometer in multiple reaction monitoring (MRM) mode, using the specific precursor-product ion transitions for each analyte and internal standard.

-

-

Data Analysis:

-

Generate calibration curves for each eicosanoid using the peak area ratios of the analyte to its corresponding internal standard.

-

Quantify the concentration of each eicosanoid in the samples by interpolating their peak area ratios on the calibration curve.

-

Visualizations

Arachidonic Acid Cascade

Caption: The Arachidonic Acid Cascade via the Cyclooxygenase Pathway.

Mechanism of Action of COX-2-IN-38

Caption: Inhibition of COX-2 by COX-2-IN-38 blocks prostaglandin synthesis.

General Experimental Workflow for Inhibitor Screening

Caption: A typical workflow for the evaluation of a COX-2 inhibitor.

Conclusion

COX-2-IN-38 is a valuable research tool for studying the role of COX-2 in health and disease. Its high potency and selectivity, inferred from its relationship to the PET ligand [¹¹C]MC1, make it a suitable candidate for investigating the downstream effects of COX-2 inhibition on the arachidonic acid cascade. The experimental protocols provided in this guide offer a framework for the comprehensive evaluation of COX-2-IN-38 and other selective COX-2 inhibitors, from initial in vitro screening to detailed mechanistic studies using advanced analytical techniques. Further research specifically characterizing the pharmacological profile of COX-2-IN-38 will be beneficial for its application in drug discovery and development.

References

- 1. Synthesis of PET radioligands as potential probes for imaging COX-2 in neuroinflammation | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 2. Repurposing [11C]MC1 for PET Imaging of Cyclooxygenase-2 in Colorectal Cancer Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of arachidonic cascade in COVID-19 infection: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Temporal dissociation of COX-2-dependent arachidonic acid and 2-arachidonoylglycerol metabolism in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase 2: protein-protein interactions and posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 8. COX-1 and COX-2 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Therapeutic Potential of COX-2-IN-38 (Exemplified by Celecoxib): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade and a well-established target for anti-inflammatory and analgesic therapies. Overexpression of COX-2 has also been implicated in the pathogenesis of various cancers, making it a compelling target for oncology drug development. This technical guide provides a comprehensive overview of the therapeutic potential of selective COX-2 inhibitors, using the well-characterized compound Celecoxib as a representative molecule for "COX-2-IN-38". This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the complex signaling pathways it modulates.

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[2] COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, including gastrointestinal protection and platelet aggregation.[2] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[2] This distinction led to the development of selective COX-2 inhibitors, with the aim of providing potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1]

Celecoxib, a diaryl-substituted pyrazole, was the first highly selective COX-2 inhibitor to be approved for clinical use.[3] It is approximately 10-20 times more selective for COX-2 over COX-1.[4] Beyond its established role in treating inflammatory conditions like osteoarthritis and rheumatoid arthritis, a growing body of evidence supports the investigation of Celecoxib and other selective COX-2 inhibitors in the prevention and treatment of various cancers, including colorectal, breast, and lung cancer.[5] This is attributed to both COX-2 dependent and independent mechanisms that influence tumor growth, angiogenesis, and apoptosis.[6]

Quantitative Data

The following tables summarize key quantitative data for Celecoxib, providing insights into its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Inhibitory Activity

| Target | Assay Type | IC50 Value | Selectivity Index (COX-1/COX-2) | Reference(s) |

| COX-2 | Human Peripheral Monocytes | 6.8 µM | 12 | [7] |

| COX-1 | Human Peripheral Monocytes | 82 µM | [7] | |

| COX-2 | Human Whole Blood Assay | 0.53 µM | 6.6 | [8] |

| COX-2 | Purified Recombinant Enzyme | 40 nM | ~30 | [9][10] |

Table 2: Human Pharmacokinetic Parameters (200 mg Oral Dose)

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | ~3 hours | [11] |

| Maximum Plasma Concentration (Cmax) | 705 ng/mL | |

| Apparent Volume of Distribution (Vd) | ~429 L | [12] |

| Plasma Protein Binding | ~97% (primarily to albumin) | [12] |

| Elimination Half-Life (t1/2) | ~11 hours | [13] |

| Apparent Clearance (CL/F) | 27.7 L/hr | [12] |

| Metabolism | Primarily via hepatic CYP2C9 | |

| Excretion | ~57% in feces, ~27% in urine (as metabolites) | [12] |

Table 3: Preclinical In Vivo Efficacy in Cancer Models

| Cancer Model | Animal Model | Treatment Regimen | Outcome | Reference(s) |

| Colorectal Carcinoma (HCA-7 xenograft) | Nude Mice | 1250 mg/kg in chow (achieving ~2.3 µM plasma concentration) | Attenuation of tumor growth | [14][15] |

| Colorectal Carcinoma (rectal xenograft) | Nude Mice | 150, 750, 1500 ppm in diet | Dose-dependent inhibition of tumor growth and metastasis | [1] |

Signaling Pathways and Mechanism of Action

The therapeutic effects of Celecoxib are mediated through both COX-2 dependent and independent signaling pathways.

COX-2 Dependent Pathway

The primary and most well-understood mechanism of action of Celecoxib is the selective inhibition of the COX-2 enzyme. This blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2).[16] PGE2 is a potent mediator of inflammation, pain, and fever.[16] In the context of cancer, elevated PGE2 levels can promote cell proliferation, angiogenesis, and invasion, while also suppressing the host immune response.[16] By inhibiting PGE2 production, Celecoxib can mitigate these pro-tumorigenic effects.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Celecoxib derivatives induce apoptosis via the disruption of mitochondrial membrane potential and activation of caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Celecoxib-Induced Modulation of Colon Cancer CD133 Expression Occurs through AKT Inhibition and Is Monitored by 89Zr Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4.7.2. Cyclooxygenase (COX2) Inhibition In Vitro [bio-protocol.org]

- 7. ClinPGx [clinpgx.org]

- 8. texaschildrens.org [texaschildrens.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]

- 15. Repurposing celecoxib for colorectal cancer targeting via pH-triggered ultra-elastic nanovesicles: Pronounced efficacy through up-regulation of Wnt/β-catenin pathway in DMH-induced tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Unraveling the Role of COX-2 Inhibition in Inflammation and Pain: A Technical Overview

Despite a comprehensive search, no publicly available scientific literature or data could be found for a specific compound designated "COX-2-IN-38." This suggests that "COX-2-IN-38" may be an internal development name, a compound not yet described in published research, or a potential misnomer. Therefore, this guide will provide a broader technical overview of Cyclooxygenase-2 (COX-2) inhibitors in the context of inflammation and pain research, adhering to the requested format where possible with generalized information.

Introduction to COX-2 and Its Role in Inflammation

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the biosynthetic pathway that converts arachidonic acid into prostaglandins and other biologically active lipids called prostanoids.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2.

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as protecting the gastrointestinal lining and maintaining kidney function.[2][3]

-

COX-2 , in contrast, is typically undetectable in most tissues under normal conditions.[4] Its expression is rapidly induced by pro-inflammatory stimuli such as cytokines, growth factors, and bacterial lipopolysaccharides.[4][5] This inducible nature makes COX-2 a primary target for anti-inflammatory therapies.[3]

The upregulation of COX-2 at sites of inflammation leads to a significant increase in the production of prostaglandins, particularly prostaglandin E2 (PGE2).[6] These prostaglandins are potent mediators of inflammation, contributing to vasodilation, increased vascular permeability, and the sensitization of nociceptive neurons, which results in the cardinal signs of inflammation: redness, swelling, heat, and pain.[3][4]

Mechanism of Action of COX-2 Inhibitors

COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively block the activity of the COX-2 enzyme.[7] By inhibiting COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all other prostaglandins.[8] This selective inhibition is intended to reduce the inflammatory response and alleviate pain without affecting the protective functions of COX-1, thereby minimizing the gastrointestinal side effects associated with traditional non-selective NSAIDs.[2][7]

Signaling Pathway of COX-2 Mediated Inflammation

The following diagram illustrates the general signaling pathway leading to inflammation and how COX-2 inhibitors intervene.

Caption: General signaling pathway of COX-2 mediated inflammation and the point of intervention by COX-2 inhibitors.

Quantitative Data on COX-2 Inhibitors (Generalized)

Without specific data for "COX-2-IN-38," this section provides a template for the types of quantitative data typically presented for COX-2 inhibitors. These values are crucial for evaluating the potency, selectivity, and pharmacokinetic profile of a compound.

| Parameter | Description | Typical Range/Units |

| IC₅₀ (COX-2) | The half maximal inhibitory concentration against the COX-2 enzyme. A lower value indicates higher potency. | nM to µM |

| IC₅₀ (COX-1) | The half maximal inhibitory concentration against the COX-1 enzyme. | µM |

| Selectivity Index | The ratio of IC₅₀ (COX-1) to IC₅₀ (COX-2). A higher ratio indicates greater selectivity for COX-2. | >10 |

| EC₅₀ | The half maximal effective concentration in cell-based assays (e.g., prostaglandin E2 production). | nM to µM |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | % |

| Half-life (t₁/₂) | The time required for the concentration of the drug in the body to be reduced by half. | hours |

| In vivo Efficacy | The dose or concentration of the compound that produces a therapeutic effect in animal models of inflammation or pain (e.g., carrageenan-induced paw edema, Freund's adjuvant-induced arthritis). | mg/kg |

Experimental Protocols for Evaluating COX-2 Inhibitors

The following are generalized methodologies for key experiments used to characterize COX-2 inhibitors.

In Vitro Enzyme Inhibition Assay

Objective: To determine the potency and selectivity of a compound against COX-1 and COX-2 enzymes.

Methodology:

-

Recombinant human COX-1 and COX-2 enzymes are used.

-

The compound of interest is pre-incubated with the enzyme at various concentrations.

-

Arachidonic acid is added as the substrate to initiate the reaction.

-

The production of prostaglandin E2 (PGE2) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated by fitting the data to a dose-response curve.

Cell-Based Assay for Prostaglandin Production

Objective: To assess the cellular potency of a compound in a more physiologically relevant system.

Methodology:

-

A suitable cell line, such as lipopolysaccharide (LPS)-stimulated human whole blood or RAW 264.7 macrophages, is used.

-

Cells are treated with various concentrations of the test compound.

-

LPS is added to induce the expression of COX-2 and subsequent prostaglandin production.

-

After an incubation period, the supernatant is collected, and the concentration of PGE2 is quantified by ELISA.

-

The effective concentration that inhibits 50% of PGE2 production (EC₅₀) is determined.

In Vivo Models of Inflammation and Pain

Objective: To evaluate the anti-inflammatory and analgesic efficacy of a compound in a living organism.

A. Carrageenan-Induced Paw Edema in Rodents

Methodology:

-

A baseline measurement of the paw volume of rats or mice is taken.

-

The test compound or vehicle is administered orally or via intraperitoneal injection.

-

After a predetermined time, a solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation.

-

Paw volume is measured at various time points post-carrageenan injection.

-

The percentage of inhibition of paw edema by the compound is calculated relative to the vehicle-treated group.

B. Freund's Adjuvant-Induced Arthritis in Rodents

Methodology:

-

Arthritis is induced by injecting Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA) into the paw or tail base of rodents.

-

Chronic inflammation and pain hypersensitivity develop over several days to weeks.

-

The test compound is administered daily.

-

Parameters such as paw volume, joint inflammation score, and pain sensitivity (e.g., using von Frey filaments or a thermal paw withdrawal test) are monitored over the course of the study.

-

The efficacy of the compound in reducing these arthritic symptoms is evaluated.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of a novel COX-2 inhibitor.

Caption: A generalized preclinical experimental workflow for the development of a novel COX-2 inhibitor.

Conclusion

While specific information on "COX-2-IN-38" is not available in the public domain, the principles of COX-2 inhibition for the management of inflammation and pain are well-established. The development of selective COX-2 inhibitors represented a significant advancement in anti-inflammatory therapy by offering a potentially safer alternative to traditional NSAIDs. The research and development of new COX-2 inhibitors continue, with a focus on further improving safety profiles, particularly concerning cardiovascular risks that have been associated with some compounds in this class. Future research will likely focus on developing compounds with even greater selectivity and novel mechanisms of action to provide more effective and safer treatments for inflammatory conditions and pain.

References

- 1. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]